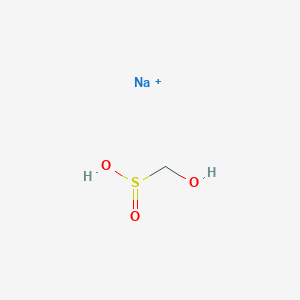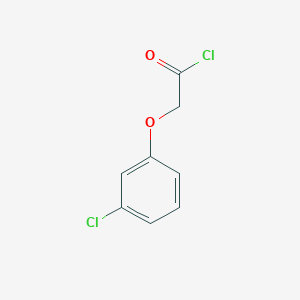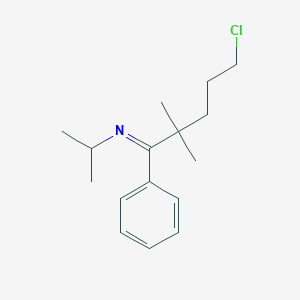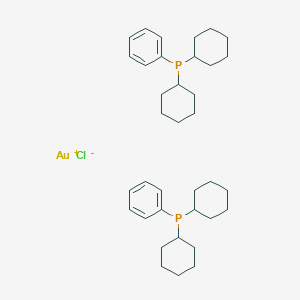
Cdhppg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Cdhppg” is a synthetic chemical compound known for its unique properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Cdhppg” involves multiple steps, starting with the condensation of acetyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme DpgA, leading to the formation of a polyketide intermediate. The intermediate undergoes cyclization to form a C8 compound, which is then dehydrated and isomerized by the enzymes DpgB and DpgD. Finally, the aromatic intermediate is oxidized by DpgC, and the molecule is transaminated by 4-hydroxyphenylglycine transferase using tyrosine to become "this compound" .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using bioreactors that facilitate the enzymatic reactions. The process involves optimizing the conditions for enzyme activity, including temperature, pH, and substrate concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
“Cdhppg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha-keto derivatives.
Reduction: Reduction reactions can convert “this compound” into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of “this compound” with modified functional groups, which can be used for further chemical synthesis or applications.
科学研究应用
“Cdhppg” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases such as Alzheimer’s and neuronal injuries.
Industry: “this compound” is used in the production of pharmaceuticals and as a catalyst in various chemical reactions
作用机制
The mechanism of action of “Cdhppg” involves its interaction with specific molecular targets and pathways. It acts as an agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction leads to the activation of intracellular signaling pathways that regulate various cellular functions. The compound’s effects are mediated through the modulation of neurotransmitter release and synaptic plasticity .
相似化合物的比较
“Cdhppg” is unique compared to other similar compounds due to its specific agonist activity on group I mGluRs. Similar compounds include:
3,5-Dihydroxyphenylglycine: Another agonist of group I mGluRs but with different stereoisomeric forms.
4-Hydroxyphenylglycine: A related compound with distinct biological activities.
Vancomycin: Contains a similar structural motif but is used as an antibiotic.
属性
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMNEUMJWLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54AuClP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922421 |
Source


|
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117412-16-5 |
Source


|
| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
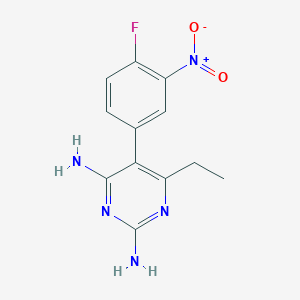
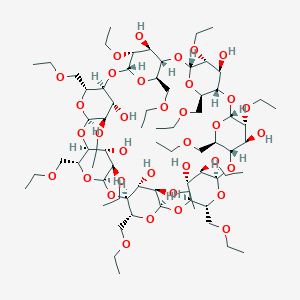
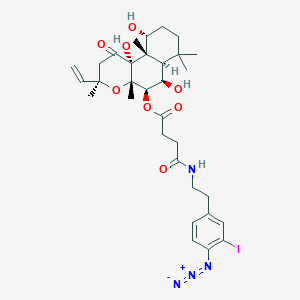
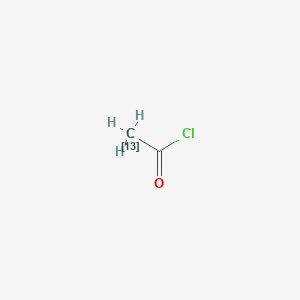
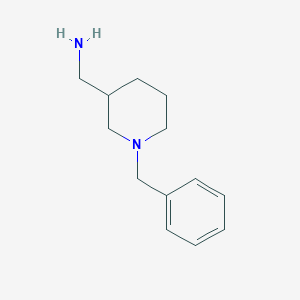
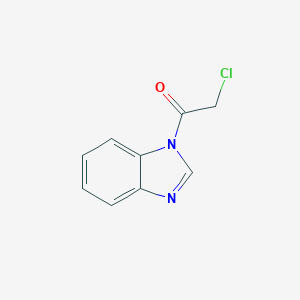
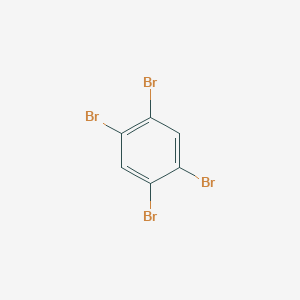
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
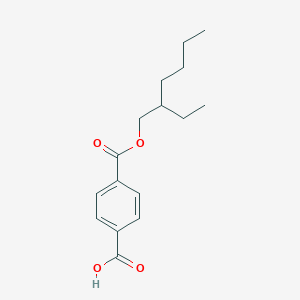
![1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane](/img/structure/B48380.png)

